molecular formula C14H12FN B13118878 6-Fluoro-2-phenylindoline

6-Fluoro-2-phenylindoline

Cat. No.: B13118878
M. Wt: 213.25 g/mol
InChI Key: DTKBQHRWHAXVDE-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenylindoline is a fluorinated indoline derivative, which belongs to the class of heterocyclic aromatic organic compounds Indoline derivatives are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-phenylindoline can be achieved through several methods. One common approach involves the intramolecular sp³ C-H amination using nitroarenes as aryl nitrene precursors. This method employs organosilicon reagent N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene (Si-DHBP) as an efficient reductant, enabling the in situ generation of aryl nitrene species for the direct, metal-free synthesis of unprotected 2-arylindolines from the corresponding nitroarene compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-phenylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include fluorinated indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

6-Fluoro-2-phenylindoline has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated heterocycles.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-phenylindoline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to target proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-2-phenylindoline stands out due to the combined presence of the fluorine atom and the phenyl group, which imparts unique chemical stability, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

6-fluoro-2-phenyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H12FN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-7,9,13,16H,8H2

InChI Key

DTKBQHRWHAXVDE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC(=C2)F)C3=CC=CC=C3

Origin of Product

United States

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